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Compound of Interest

Compound Name: Histone H4 (2-21)

Cat. No.: B15564338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various bromodomains

to acetylated Histone H4 (H4) peptides, specifically focusing on the N-terminal tail (residues 2-

21). The presented data, summarized from multiple studies, offers a quantitative basis for

understanding the binding selectivity and preferences of these epigenetic reader domains.

Detailed experimental protocols for common affinity determination techniques are also provided

to support the interpretation and replication of these findings.

Quantitative Comparison of Binding Affinities
The interaction between bromodomains and acetylated lysine residues on histone tails is a

critical mechanism in transcriptional regulation. The affinity of this interaction, often expressed

as the dissociation constant (Kd), varies significantly depending on the specific bromodomain,

the acetylation pattern on the H4 peptide, and the experimental conditions. The following table

summarizes key binding affinity data from published literature.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15564338?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bromodomain
Acetylated H4
Peptide

Dissociation
Constant (Kd)
(μM)

Experimental
Method

Reference

BRD2-BD1 H4K12ac
- (Binding

observed)

Surface Plasmon

Resonance
[1][2]

BRD4 (BD1,

isolated)

H4Kac4

(K5,8,12,16ac)
9

NMR

Spectroscopy
[3][4]

H4K5ac (16-mer) 600
NMR

Spectroscopy
[3][4]

H4K12ac (16-

mer)
1000

NMR

Spectroscopy
[3][4]

BRD4 (BD2,

isolated)

H4Kac4

(K5,8,12,16ac)
74

NMR

Spectroscopy
[3][4]

H4K5ac (8-mer) ~300
NMR

Spectroscopy
[3]

H4K16ac (8-mer) ~300
NMR

Spectroscopy
[3]

BRD4 (tandem

BD1,BD2)

H4Kac4

(K5,8,12,16ac) -

BD1

23
NMR

Spectroscopy
[3][4]

H4Kac4

(K5,8,12,16ac) -

BD2

125
NMR

Spectroscopy
[3][4]

BRD4S (full-

length)

H4(1-

14)K5acK8ac
1.2

Surface Plasmon

Resonance
[5]

H4 K12acK16ac

nucleosomes
0.008 Not Specified [5]

ATAD2
H4K5acK12ac

(1-15)
28.4 ± 1.3

Isothermal

Titration

Calorimetry

[6][7]
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H4K5acK8ac (1-

10)
33.2 ± 5.9

Isothermal

Titration

Calorimetry

[6][7]

H4K12acK20ac

(1-24)
41.0 ± 0.7

Isothermal

Titration

Calorimetry

[6][7]

H4K12ac (4-17) 95.1 ± 13.1

Isothermal

Titration

Calorimetry

[6][7]

H4K12ac (1-15) 250.7 ± 28.3

Isothermal

Titration

Calorimetry

[6][7]

ATAD2B H4K5ac (1-15)
- (Strongest

binder)

Isothermal

Titration

Calorimetry

[8]

H4K8ac (1-10) 1164.2 ± 28.5

Isothermal

Titration

Calorimetry

[8]

BRPF1 H4K5acK8ac 24.6 ± 3.1

Isothermal

Titration

Calorimetry

[9]

H4Kac4

(K5,8,12,16ac)
19.2 ± 2.9

Isothermal

Titration

Calorimetry

[9]

BRPF2 H4K5acK12ac 1.4 ± 0.02

Isothermal

Titration

Calorimetry

[10]

H4K5ac (1-10) 5.2 ± 0.7

Isothermal

Titration

Calorimetry

[10]

H4Kac4 (1-20) 20.5 ± 2.0 Isothermal

Titration

[10]
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Calorimetry

H4K5acK8ac (1-

11)
30.5 ± 0.4

Isothermal

Titration

Calorimetry

[10]

H4K12ac (1-20) 55.2 ± 4.0

Isothermal

Titration

Calorimetry

[10]

Experimental Workflows and Signaling Pathways
The determination of binding affinity between bromodomains and acetylated histone peptides

typically follows a structured workflow, from sample preparation to data analysis. The following

diagram illustrates a generalized experimental workflow for such studies.
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General Workflow for Bromodomain-Peptide Binding Affinity Assay

Sample Preparation

Binding Assay

Data Analysis
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(Kd, Kon, Koff)
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Caption: Generalized workflow for determining bromodomain-peptide binding affinity.
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Detailed Experimental Protocols
Accurate and reproducible determination of binding affinities relies on meticulous experimental

execution. Below are detailed protocols for three commonly used techniques.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

1. Sample Preparation:

Express and purify the bromodomain-containing protein to >95% purity.

Synthesize or purchase the acetylated H4 peptide with high purity.

Thoroughly dialyze both the protein and peptide against the same buffer to minimize buffer

mismatch effects. A typical buffer is 50 mM NaH2PO4/Na2HPO4, pH 7.5, 200 mM NaCl, 5%

(v/v) glycerol.[11]

Degas all solutions immediately before use to prevent air bubbles in the calorimeter.

2. ITC Instrument Setup:

Set the experimental temperature (e.g., 25°C).

Set the reference power and stirring speed (e.g., 750 rpm).[12]

Perform a control titration of buffer into buffer to establish the heat of dilution.

3. Titration Experiment:

Load the protein solution (e.g., 20-50 µM) into the sample cell.

Load the peptide solution (e.g., 200-500 µM, typically 10-fold higher concentration than the

protein) into the injection syringe.

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the peptide into the

protein solution.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://edepot.wur.nl/645840
https://www.protocols.io/view/isothermal-titration-calorimetry-itc-j8nlkr7x6v5r/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the heat change after each injection.

4. Data Analysis:

Integrate the heat-flow peaks to obtain the heat change per injection.

Subtract the heat of dilution.

Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to

determine the Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay
FP measures the change in the rotational speed of a fluorescently labeled molecule upon

binding to a larger partner. This technique is well-suited for high-throughput screening.

1. Reagent Preparation:

Prepare a fluorescently labeled version of the acetylated H4 peptide (the "tracer").

Purify the bromodomain protein.

Prepare a suitable assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA,

0.05% Tween-20).

2. Assay Optimization:

Determine the optimal tracer concentration that gives a stable and sufficient fluorescence

signal.

Perform a saturation binding experiment by titrating the bromodomain protein against a fixed

concentration of the tracer to determine the Kd of the tracer-protein interaction and the

optimal protein concentration for competition assays.

3. Competition Assay:
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In a microplate, add the optimized concentrations of the fluorescent tracer and the

bromodomain protein to each well.

Add a serial dilution of the unlabeled acetylated H4 peptide (the competitor).

Include controls for free tracer (no protein) and bound tracer (no competitor).

Incubate the plate to allow the binding to reach equilibrium.

4. Measurement and Analysis:

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

Plot the fluorescence polarization values against the logarithm of the competitor

concentration.

Fit the data to a competitive binding model to determine the IC50 value, which can then be

converted to a Ki (a measure of affinity).

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a

sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon and koff)

and equilibrium binding constants (Kd).

1. Sensor Chip Preparation:

Choose a suitable sensor chip (e.g., CM5 for amine coupling).

Immobilize the bromodomain protein onto the sensor chip surface using a standard coupling

chemistry (e.g., amine coupling). Aim for a low to medium immobilization level to minimize

mass transport limitations.[13]

Block the remaining active sites on the surface.

Create a reference flow cell with a mock immobilization or by immobilizing an irrelevant

protein to subtract non-specific binding.
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2. Binding Analysis:

Prepare a series of dilutions of the acetylated H4 peptide in a suitable running buffer (e.g.,

HBS-EP+).

Inject the peptide solutions over the sensor surface at a constant flow rate.

Monitor the association of the peptide with the immobilized bromodomain in real-time.

After the association phase, switch to flowing only the running buffer to monitor the

dissociation of the peptide.

Inject a regeneration solution (if necessary) to remove the bound peptide and prepare the

surface for the next injection.

3. Data Analysis:

Subtract the signal from the reference flow cell from the signal from the active flow cell to

correct for bulk refractive index changes and non-specific binding.

Globally fit the association and dissociation curves from the different peptide concentrations

to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association

rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation

constant (Kd = koff/kon).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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